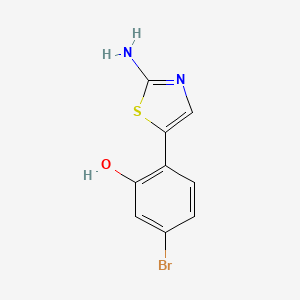
N6-Benzoyl-2'-chloro-2'-deoxyadenosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N6-Benzoyl-2’-chloro-2’-deoxyadenosine is a purine nucleoside analog known for its broad antitumor activity. It targets indolent lymphoid malignancies by inhibiting DNA synthesis and inducing apoptosis . This compound is particularly significant in cancer research due to its potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N6-Benzoyl-2’-chloro-2’-deoxyadenosine typically involves the following steps:
Starting Material: The synthesis begins with 2’-deoxyadenosine.
Chlorination: The 2’-deoxyadenosine undergoes chlorination to introduce the chloro group at the 2’ position.
Benzoylation: The chlorinated product is then subjected to benzoylation to introduce the benzoyl group at the N6 position.
Industrial Production Methods: Industrial production methods for N6-Benzoyl-2’-chloro-2’-deoxyadenosine involve optimizing the reaction conditions to achieve high yield and purity. This includes controlling the temperature, pH, and reaction time during the chlorination and benzoylation steps .
Types of Reactions:
Substitution Reactions: N6-Benzoyl-2’-chloro-2’-deoxyadenosine can undergo nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of N6-Benzoyl-2’-chloro-2’-deoxyadenosine can be formed.
Oxidation and Reduction Products: These reactions can lead to the formation of oxidized or reduced derivatives of the compound.
Applications De Recherche Scientifique
N6-Benzoyl-2’-chloro-2’-deoxyadenosine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of other nucleoside analogs.
Biology: The compound is employed in studies related to DNA synthesis and repair mechanisms.
Medicine: Due to its antitumor activity, it is investigated for potential therapeutic applications in cancer treatment.
Industry: It is used in the production of pharmaceuticals and as a research tool in drug development.
Mécanisme D'action
The primary mechanism of action of N6-Benzoyl-2’-chloro-2’-deoxyadenosine involves the inhibition of DNA synthesis. The compound incorporates into the DNA strand during replication, leading to chain termination. This results in the induction of apoptosis in cancer cells. The molecular targets include DNA polymerase and other enzymes involved in DNA replication .
Comparaison Avec Des Composés Similaires
N6-Benzoyl-2’-deoxyadenosine: Lacks the chloro group but shares similar antitumor properties.
2’-Fluoro-2’-deoxyadenosine: Contains a fluoro group instead of a chloro group, with comparable biological activity.
Uniqueness: N6-Benzoyl-2’-chloro-2’-deoxyadenosine is unique due to the presence of both the benzoyl and chloro groups, which enhance its antitumor activity and specificity for targeting indolent lymphoid malignancies .
Propriétés
Formule moléculaire |
C17H16ClN5O4 |
|---|---|
Poids moléculaire |
389.8 g/mol |
Nom IUPAC |
N-[9-[3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide |
InChI |
InChI=1S/C17H16ClN5O4/c18-11-13(25)10(6-24)27-17(11)23-8-21-12-14(19-7-20-15(12)23)22-16(26)9-4-2-1-3-5-9/h1-5,7-8,10-11,13,17,24-25H,6H2,(H,19,20,22,26) |
Clé InChI |
OARKVHSQGFEPBV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-bromo-[1,3]dioxolo[4,5-f][1,3]benzothiazole](/img/structure/B14753935.png)
![(5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-(3-oxodecyl)cyclopentyl]-5-heptenoic acid](/img/structure/B14753940.png)
![[(10R,13S)-10,13-dimethyl-3-oxidanylidene-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B14753946.png)

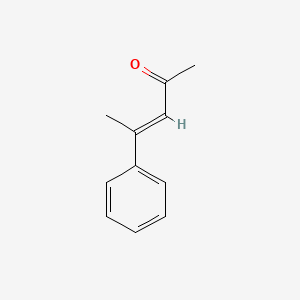
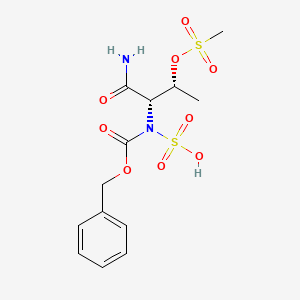
![(3S,11aR)-6-methoxy-3-methyl-5,7-dioxo-2,3,5,7,11,11a-hexahydrooxazolo[3,2-d]pyrido[1,2-a]pyrazine-8-carboxylic acid;(3S,11AR)-6-methoxy-3-methyl-5,7-dioxo-2,3,5,7,11,11a-hexahydrooxazolo[3,2-a]pyrido[1,2-d]pyrazine-8-carboxylic acid](/img/structure/B14753964.png)
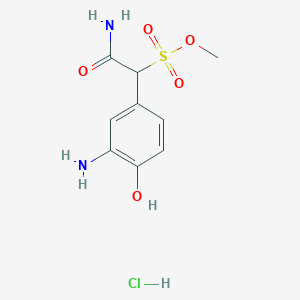
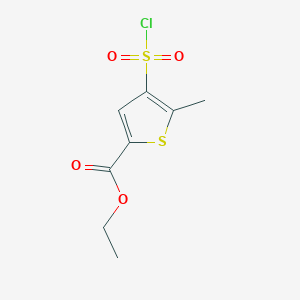
![1-[(2R,3S,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione](/img/structure/B14753975.png)


